molecular formula C16H21NO4 B1404406 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester CAS No. 727382-68-5

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Cat. No. B1404406
M. Wt: 291.34 g/mol
InChI Key: GSSBCHMKZXJMBT-GXDHUFHOSA-N
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Description

“4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .

Scientific Research Applications

  • Synthesis of Isoxazolecarboxylates and Pyrimidinecarboxylates : Ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, related to the compound , react with hydroxylamine hydrochloride to yield isoxazolecarboxylates. These are then hydrolyzed to carboxylic acids. Similar reactions yield pyrimidinecarboxylates, which are hydrolyzed to corresponding carboxylic acids and converted to pyrimidinamines or phenylpyrimidines (Schenone et al., 1991); (Schenone et al., 1990).

  • Structure-Identification of Fluoropyrimidine Derivatives : The compound is used in the synthesis of fluorouracil derivatives. Its structure is identified through IR and 1H-NMR techniques, demonstrating its role in the formation of complex molecular structures (Xie Jun, 2006).

  • Microwave-Assisted Organic Reactions : The compound has been used in microwave-assisted solvent-free organic reactions. This indicates its stability and reactivity under specific conditions, useful in efficient and eco-friendly synthetic processes (Panunzio et al., 2004).

  • Solar Cell Applications : A derivative of the compound, namely [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully used as an acceptor and cathode interfacial material in polymer solar cells. This application showcases its potential in the field of renewable energy (Lv et al., 2014).

  • Photodimerization Studies : The compound and its esters have been investigated for photodimerization behaviors in crystalline states. This research highlights its potential in photochemical processes and molecular engineering (Hasegawa et al., 1985).

  • Gem-Difluorination Applications : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a related compound, shows significant potential in gem-difluorination, introducing difluoromethene subunits into hydroxy esters. This is crucial for the synthesis of complex organic molecules (Peng et al., 2006).

properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBCHMKZXJMBT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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